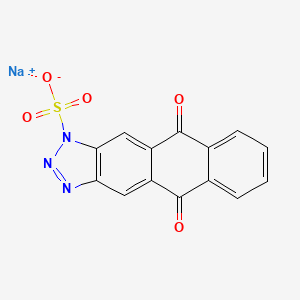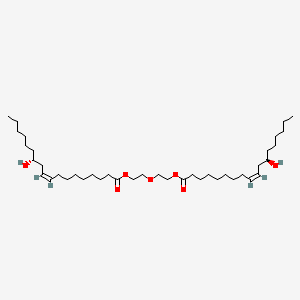
Oxydiethylene diricinoleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxydiethylene diricinoleate is a chemical compound with the molecular formula C40H74O7 and a molecular weight of 667.01 g/mol . It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is derived from ricinoleic acid, which is a major component of castor oil.
Preparation Methods
Synthetic Routes and Reaction Conditions: Oxydiethylene diricinoleate can be synthesized through the esterification of ricinoleic acid with diethylene glycol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: In industrial settings, the production of this compound involves the transesterification of castor oil with diethylene glycol. This process is often catalyzed by an enzyme, such as lipase, to enhance the reaction rate and yield . The reaction is conducted at temperatures ranging from 50°C to 70°C, and the product is purified through distillation or other separation techniques.
Chemical Reactions Analysis
Types of Reactions: Oxydiethylene diricinoleate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halogens, alkylating agents; carried out under controlled temperature and pressure conditions.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced products with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Oxydiethylene diricinoleate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various polymers and surfactants.
Biology: The compound is employed in the formulation of biocompatible materials for drug delivery systems.
Medicine: It is investigated for its potential use in pharmaceutical formulations, particularly in controlled-release drug delivery.
Industry: this compound is utilized in the production of lubricants, plasticizers, and emulsifiers
Mechanism of Action
The mechanism of action of oxydiethylene diricinoleate involves its interaction with specific molecular targets and pathways. The compound exerts its effects through the following mechanisms:
Molecular Targets: It interacts with lipid membranes, altering their fluidity and permeability.
Pathways Involved: The compound can modulate signaling pathways related to lipid metabolism and cellular transport.
Comparison with Similar Compounds
Oxydiethylene diricinoleate can be compared with other similar compounds, such as:
Zinc Ricinoleate: Known for its odor-adsorption properties, zinc ricinoleate is used in deodorants and odor-neutralizing products.
Diethylene Glycol Dicaprylate: This compound is used as an emollient and skin-conditioning agent in cosmetic formulations.
Polyethylene Glycol Ricinoleate: Employed as a surfactant and emulsifier in various industrial applications.
Uniqueness: this compound stands out due to its unique combination of properties, including its biocompatibility, versatility in chemical reactions, and wide range of applications in different fields .
Properties
CAS No. |
74356-18-6 |
|---|---|
Molecular Formula |
C40H74O7 |
Molecular Weight |
667.0 g/mol |
IUPAC Name |
2-[2-[(Z,12R)-12-hydroxyoctadec-9-enoyl]oxyethoxy]ethyl (Z,12R)-12-hydroxyoctadec-9-enoate |
InChI |
InChI=1S/C40H74O7/c1-3-5-7-21-27-37(41)29-23-17-13-9-11-15-19-25-31-39(43)46-35-33-45-34-36-47-40(44)32-26-20-16-12-10-14-18-24-30-38(42)28-22-8-6-4-2/h17-18,23-24,37-38,41-42H,3-16,19-22,25-36H2,1-2H3/b23-17-,24-18-/t37-,38-/m1/s1 |
InChI Key |
NJQUPDZEJKATJY-HWDNKUKLSA-N |
Isomeric SMILES |
CCCCCC[C@@H](O)C/C=C\CCCCCCCC(=O)OCCOCCOC(=O)CCCCCCC/C=C\C[C@H](O)CCCCCC |
Canonical SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)OCCOCCOC(=O)CCCCCCCC=CCC(CCCCCC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


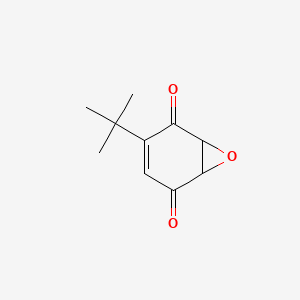
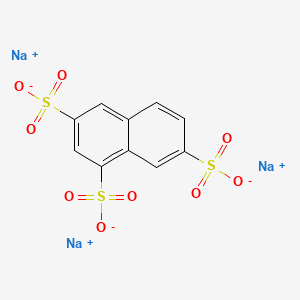
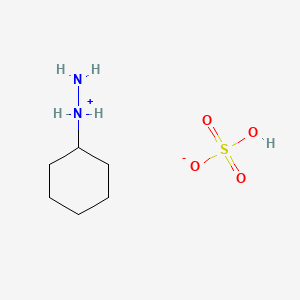
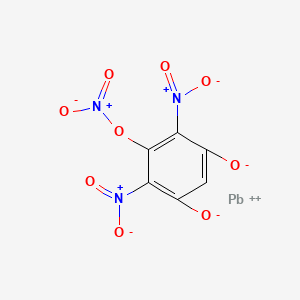
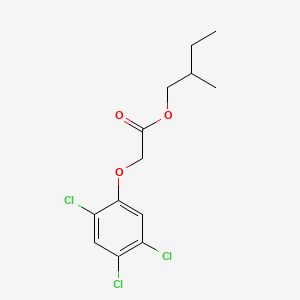
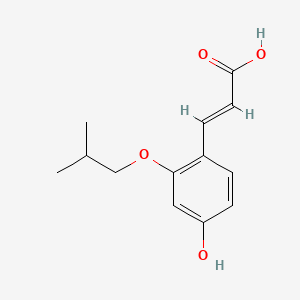
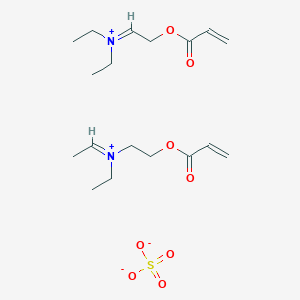
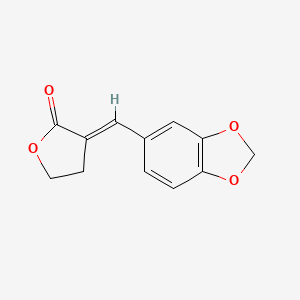
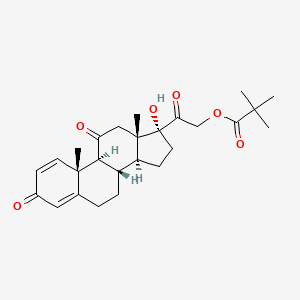
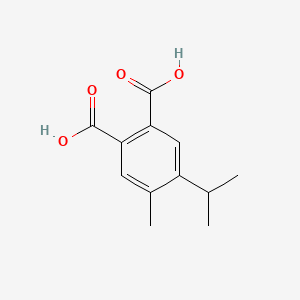
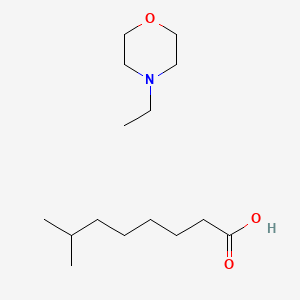

![4-[(5-Amino-2-methylphenyl)methyl]benzene-1,3-diamine](/img/structure/B12670075.png)
